molecular formula C4H2N2O3 B6614858 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one CAS No. 73314-58-6

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one

Katalognummer B6614858
CAS-Nummer: 73314-58-6
Molekulargewicht: 126.07 g/mol
InChI-Schlüssel: HTBHBWVPYXTMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is a heterocyclic compound . It has a molecular weight of 126.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 68-69 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has a wide range of scientific research applications. It has been used to synthesize a variety of biologically active compounds, such as isoquinoline derivatives, indole derivatives, and quinoline derivatives. It has also been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. Additionally, this compound has been investigated for its potential therapeutic applications in the treatment of cancer, diabetes, and neurological disorders.

Wirkmechanismus

The exact mechanism of action of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, which may lead to its therapeutic effects. For example, this compound has been found to interact with the serotonin receptor 5-HT1A and the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. Additionally, this compound has been found to have anti-diabetic, anti-depressant, and anti-convulsant effects in animal models. It has also been found to have neuroprotective and cardioprotective effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable in a variety of solvents. Additionally, it is readily available from chemical suppliers and can be used as a starting material for the synthesis of a variety of biologically active compounds. However, there are some limitations to its use in laboratory experiments. For example, this compound is a highly reactive compound and must be handled with caution. Additionally, its mechanism of action is not yet fully understood, which may limit its use in therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one. For example, further research on its mechanism of action and biochemical and physiological effects may provide insight into its potential therapeutic applications. Additionally, further research on its synthesis and use as a starting material for the synthesis of biologically active compounds may lead to the development of new drugs and drug delivery systems. Finally, further research on its safety and toxicity may help to identify any potential risks associated with its use.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name

6H-furo[3,4-c][1,2,5]oxadiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O3/c7-4-3-2(1-8-4)5-9-6-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBHBWVPYXTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NON=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4H,6H-Furo[3,4-c][1,2,5]oxadiazol-4-one was synthesized according to literature procedures (Pollet, et al., Synthesis Communications, 1979, 977-979.) To a stirred solution of (3Z,4Z)-furan-2,3,4(5H)-trione 3,4-dioxime (3.0 g, 0.021 mol) in 1,4-dioxane (21 mL) under nitrogen, thionyl chloride (2.1 mL, 0.029 mol) was added dropwise. The resulting yellow solution was stirred overnight and then concentrated in vacuo. The resultant crystalline material was recrystallized once from a minimum amount of ethanol (EtOH) to give the desired compound as an off-white powder. The filtrate was concentrated down and recrystallized again. Combined solids yielded the desired product (2.0 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ: 5.67 (s, 2H). MF=C4H2N2O3; LCMS calculated for C4H3N2O3(M+H)+: m/z=127.014.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.